A Comprehensive Technical Guide to 2-Hydroxy-3-phenoxypropyl Acrylate for Researchers and Drug Development Professionals
A Comprehensive Technical Guide to 2-Hydroxy-3-phenoxypropyl Acrylate for Researchers and Drug Development Professionals
CAS Number: 16969-10-1
This technical guide provides an in-depth overview of 2-Hydroxy-3-phenoxypropyl acrylate (B77674), a versatile monomer with significant potential in the fields of materials science and drug delivery. This document is intended for researchers, scientists, and professionals involved in drug development, offering detailed information on its properties, synthesis, applications, and relevant experimental protocols.
Core Properties and Specifications
2-Hydroxy-3-phenoxypropyl acrylate is a monofunctional acrylate monomer known for its utility in forming polymers with desirable characteristics for biomedical applications.[1][2] Key physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 16969-10-1 | [3][4][5][6] |
| Molecular Formula | C₁₂H₁₄O₄ | [5] |
| Molecular Weight | 222.24 g/mol | [4][5] |
| Appearance | Colorless to light yellow/orange clear liquid | [3] |
| Density | 1.16 g/mL at 25 °C | [4] |
| Refractive Index | n20/D 1.528 | [4] |
| Boiling Point | 380.9 °C at 760 mmHg | |
| Flash Point | 146.1 °C | |
| Purity | >85.0% (GC) | [3] |
| Synonyms | Acrylic Acid 2-Hydroxy-3-phenoxypropyl Ester, 3-Phenoxy-2-hydroxypropyl acrylate | [3][4] |
Synthesis of 2-Hydroxy-3-phenoxypropyl Acrylate
The synthesis of 2-Hydroxy-3-phenoxypropyl acrylate is typically achieved through the reaction of acrylic acid with 1,2-Epoxy-3-phenoxy propane (B168953). This reaction is often carried out at elevated temperatures in the presence of a polymerization inhibitor to prevent the premature polymerization of the acrylate monomer.
A general synthesis procedure is as follows:
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1,2-Epoxy-3-phenoxy propane is charged into a reaction vessel equipped with a stirrer, thermometer, and addition funnel.
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A polymerization inhibitor, such as 2,6-di-tert-butyl-p-cresol, is added to the vessel.
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The mixture is heated to 100 °C.
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Acrylic acid is added dropwise to the heated mixture over a period of one hour.
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After the addition is complete, the reaction mixture is maintained at 100 °C for approximately four hours to ensure the completion of the reaction.
Applications in Drug Development
A significant application of 2-Hydroxy-3-phenoxypropyl acrylate in the pharmaceutical and biomedical fields is in the preparation of polymeric membranes for controlled drug release systems.[4] These membranes are typically formed through the UV-induced polymerization of the monomer. The resulting polymer matrix can encapsulate therapeutic agents, allowing for their sustained release over time. This property is particularly valuable for localized drug delivery, which can enhance therapeutic efficacy and minimize systemic side effects.
Beyond drug delivery, this monomer is also utilized in the production of UV-curable coatings and adhesives, which can have applications in medical devices.[7] These materials are valued for their flexibility, durability, and strong adhesion properties.
Experimental Protocols
Preparation of a Drug-Loaded Polymeric Membrane (Generalized Protocol)
This protocol describes a general method for preparing a drug-loaded hydrogel membrane using 2-Hydroxy-3-phenoxypropyl acrylate, based on common practices for similar acrylate monomers.
Materials:
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2-Hydroxy-3-phenoxypropyl acrylate (monomer)
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A suitable photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone)
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The therapeutic drug to be encapsulated
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A suitable solvent (if necessary to dissolve the drug and/or photoinitiator)
Procedure:
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Preparation of the Pre-polymerization Mixture:
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In a suitable vessel, dissolve the desired amount of the therapeutic drug and the photoinitiator in the 2-Hydroxy-3-phenoxypropyl acrylate monomer.
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If necessary, a minimal amount of a biocompatible solvent can be used to aid dissolution. Ensure the solvent is volatile and can be removed later.
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Thoroughly mix the components to ensure a homogeneous distribution of the drug and photoinitiator within the monomer.
-
-
Casting the Membrane:
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Pour the pre-polymerization mixture into a mold of the desired shape and thickness (e.g., a petri dish or between two glass plates separated by a spacer).
-
-
UV Curing:
-
Expose the mold containing the mixture to a UV light source of appropriate wavelength and intensity. The duration of exposure will depend on the concentration of the photoinitiator, the thickness of the membrane, and the power of the UV lamp. This step should be optimized to ensure complete polymerization.
-
-
Post-Curing and Washing:
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After UV exposure, the solidified polymeric membrane is removed from the mold.
-
The membrane should be washed extensively with a suitable solvent (e.g., phosphate-buffered saline for aqueous applications) to remove any unreacted monomer, photoinitiator, and non-encapsulated drug.
-
-
Drying and Storage:
-
The washed membrane can be dried under vacuum or by lyophilization.
-
Store the dried, drug-loaded membrane in a desiccator until further use.
-
In Vitro Drug Release Study
This protocol outlines a typical in vitro experiment to characterize the release kinetics of a drug from the prepared polymeric membrane.
Materials:
-
Drug-loaded polymeric membrane
-
Release medium (e.g., phosphate-buffered saline, pH 7.4, to simulate physiological conditions)
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Shaking incubator or water bath
-
UV-Vis spectrophotometer or HPLC for drug quantification
Procedure:
-
A known quantity of the drug-loaded membrane is placed in a vessel containing a defined volume of the release medium.
-
The vessel is placed in a shaking incubator or water bath maintained at a constant temperature (e.g., 37 °C).
-
At predetermined time intervals, a small aliquot of the release medium is withdrawn.
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An equal volume of fresh release medium is added back to the vessel to maintain a constant volume.
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The concentration of the drug in the withdrawn aliquots is quantified using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.
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The cumulative amount of drug released is plotted against time to determine the release profile.
Biocompatibility and Toxicity
For any material intended for use in medical devices or as a drug delivery vehicle, biocompatibility is of paramount importance. Acrylate-based polymers are widely used in biomedical applications; however, residual monomers can be cytotoxic. Therefore, it is crucial to ensure complete polymerization and thorough washing of the final product to remove any unreacted monomers.
Toxicity Data for 2-Hydroxy-3-phenoxypropyl acrylate:
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Oral LD50 (rat, female): > 2000 mg/kg bw
-
Dermal LD0 (rat, male/female): 2000 mg/kg bw
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Toxicity to fish (Leuciscus idus): LC50 - ca. 10 mg/L - 96 h
-
Toxicity to daphnia: EC50 - 1.21 mg/L - 48 h
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Toxicity to algae: EC50 - 4.4 mg/L - 72 h
Standard biocompatibility tests, such as those outlined in ISO 10993, should be performed on the final polymeric material. These tests typically include assessments of cytotoxicity, sensitization, and irritation.
Analytical Methods
The quantification of residual 2-Hydroxy-3-phenoxypropyl acrylate monomer in the final polymer product is essential for quality control and safety assessment. High-Performance Liquid Chromatography (HPLC) is a commonly used and effective technique for this purpose.
A general HPLC method for acrylate monomers would involve:
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Sample Preparation: Extraction of the residual monomer from the polymer matrix using a suitable solvent.
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Chromatographic Separation: Using a reverse-phase column with a suitable mobile phase gradient.
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Detection: UV detection is often suitable for acrylate monomers.
Signaling Pathways
Currently, there is no specific information available in the scientific literature that directly links 2-Hydroxy-3-phenoxypropyl acrylate to any particular signaling pathways. Its primary role in a biological context is as a component of a polymeric drug delivery system, where its interaction with biological systems is intended to be inert. The biological effects observed would be primarily due to the encapsulated therapeutic agent.
Conclusion
2-Hydroxy-3-phenoxypropyl acrylate is a valuable monomer for the development of advanced materials for drug delivery and medical devices. Its ability to form biocompatible polymers via UV curing makes it a promising candidate for creating controlled-release drug delivery systems. Researchers and drug development professionals should focus on the complete characterization of the final polymeric material, including thorough analysis of residual monomers and comprehensive biocompatibility testing, to ensure the safety and efficacy of their products.
References
- 1. specialchem.com [specialchem.com]
- 2. Biocompatible Plastics Guide for Implantable Medical Devices [aipprecision.com]
- 3. HPLC: Analysis of Acrylate Monomers | PerkinElmer [perkinelmer.com]
- 4. In vitro drug release studies of 2-hydroxyethyl acrylate or 2-hydroxypropyl methacrylate-4-{(1E,4E)-5-[4-(acryloyloxy)phenyl]-3-oxopenta-1,4-dienyl}phenyl acrylate copolymer beads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. 2-Hydroxy-3-phenoxypropyl Acrylate (stabilized with MEHQ) [myskinrecipes.com]
